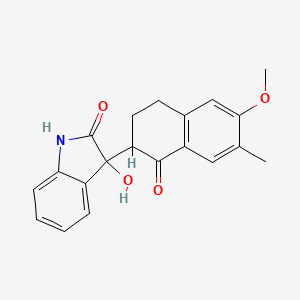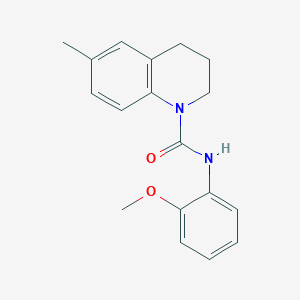
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide for laboratory experiments is its relative ease of synthesis and low cost. However, one of the limitations of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide that can be used to target specific signaling pathways in the brain. Another area of interest is the exploration of the potential applications of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in other disease areas, such as cancer and cardiovascular disease. Finally, there is a need for further research into the safety and toxicity of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in order to fully understand its potential for therapeutic use.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be achieved through a variety of methods, including the reaction of 2-methoxyaniline with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of a Lewis acid catalyst. Alternatively, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized via the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-10-16-14(12-13)6-5-11-20(16)18(21)19-15-7-3-4-8-17(15)22-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXIYGDYOJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazone]](/img/structure/B5087066.png)


![1-(hydroxymethyl)-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5087093.png)
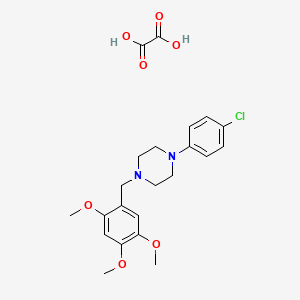
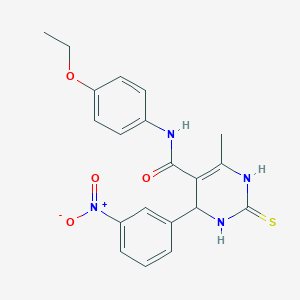
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087125.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)
![4-(2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5087138.png)
![(4aS*,8aR*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)decahydroisoquinoline](/img/structure/B5087144.png)
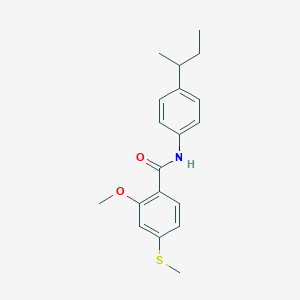
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)
